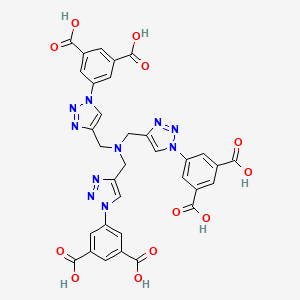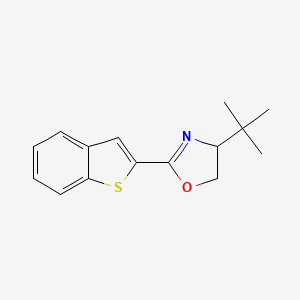![molecular formula C7H7BN2O2 B12500411 Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
Imidazo[1,5-a]pyridin-6-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,5-a]pyridin-6-ylboronic acid is a boronic acid derivative that features an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions often employ readily available starting materials and can be carried out under mild conditions.
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridin-6-ylboronic acid may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-6-ylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the imidazo[1,5-a]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, alkylamines, and transition metal catalysts . Reaction conditions may vary depending on the desired transformation, but they generally involve mild temperatures and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic esters or alcohols, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Imidazo[1,5-a]pyridin-6-ylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-6-ylboronic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction and gene expression . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-6-ylboronic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine-6-boronic acid: Shares a similar core structure but differs in the position of the boronic acid group.
Imidazo[1,2-a]pyrazine derivatives: Possess a different heterocyclic scaffold but exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-9-5-10(7)4-6/h1-5,11-12H |
InChI Key |
VBZURCXVHLSJJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C=NC=C2C=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


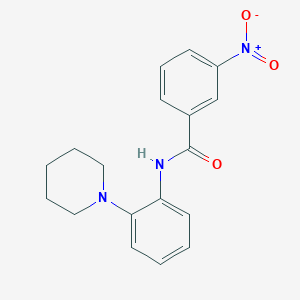
![N-(4-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500338.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)
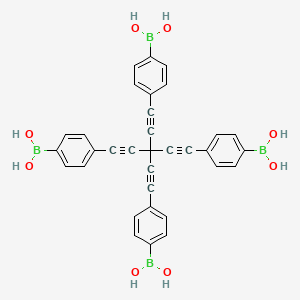

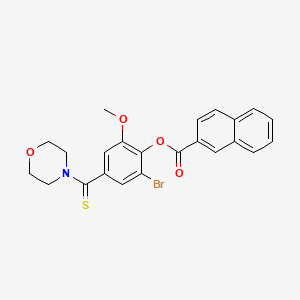
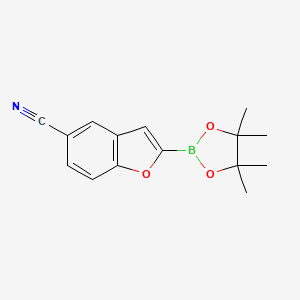
![Propyl 5-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500381.png)
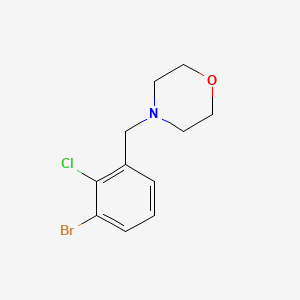
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
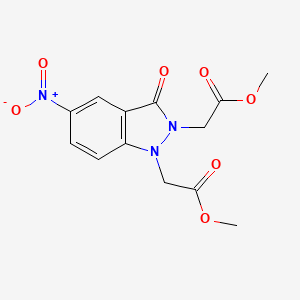
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500398.png)
